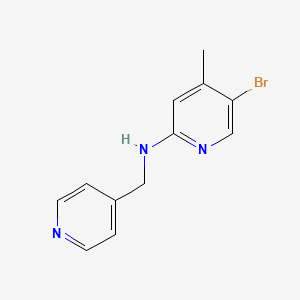
5-Bromo-4-methyl-N-(4-pyridinylmethyl)-2-pyridinamine
Descripción general
Descripción
5-Bromo-4-methyl-N-(4-pyridinylmethyl)-2-pyridinamine (5-BrMPMP) is an organic compound used in scientific research. It is a heterocyclic compound, meaning it contains a ring of atoms with at least one atom of a different element than the other atoms in the ring. 5-BrMPMP has been used in a variety of research applications, including as a reagent in organic synthesis, as a fluorescent probe in imaging studies, and as a ligand in protein-protein interactions.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Novel Pyridine Derivatives Synthesis : Pyridine derivatives, including those related to 5-Bromo-4-methyl-N-(4-pyridinylmethyl)-2-pyridinamine, have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions. These derivatives show potential as chiral dopants for liquid crystals and exhibit various biological activities, such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Metal-Catalyzed Cross-Coupling Reactions : The compound has been used in selective palladium-catalyzed cross-coupling reactions to synthesize substituted pyrimidines, demonstrating the versatility of bromopyrimidine derivatives as intermediates in organic synthesis (Goodby et al., 1996).
Biological Activity
Antimicrobial and Antitumor Activities : Certain pyridine derivatives exhibit significant antimicrobial and antitumor activities, offering potential for the development of new therapeutic agents. For example, derivatives synthesized through Suzuki cross-coupling showed promising results against Escherichia coli and in clot formation inhibition (Ahmad et al., 2017).
Inhibition of Carbon Steel Corrosion : Schiff bases derived from pyridine compounds have been used as inhibitors for carbon steel corrosion in acidic media, highlighting the potential industrial applications of these compounds in corrosion protection (El-Lateef et al., 2015).
Materials Science
Nonlinear Optical (NLO) Properties : Pyridine derivatives have been studied for their nonlinear optical properties, which are important for various photonic applications. Theoretical and experimental analyses provide insights into their potential use in optical materials science (Vural & Kara, 2017).
Liquid Crystal Applications : The synthesis of novel pyridine derivatives and their application as chiral dopants for liquid crystals demonstrate the role of these compounds in developing advanced materials with specific electro-optical properties (Ahmad et al., 2017).
Propiedades
IUPAC Name |
5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-9-6-12(16-8-11(9)13)15-7-10-2-4-14-5-3-10/h2-6,8H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENQUAITOORHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)
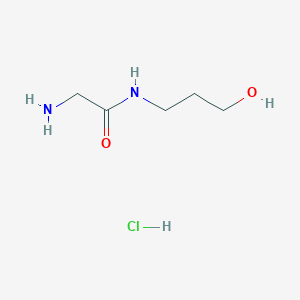
![2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride](/img/structure/B1525211.png)
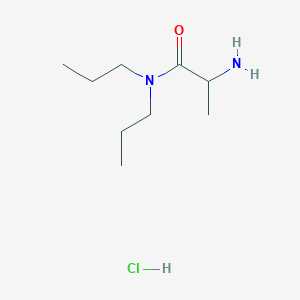

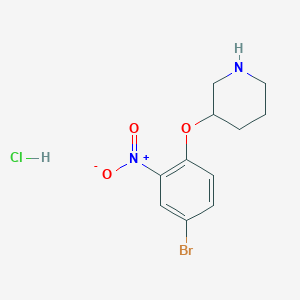


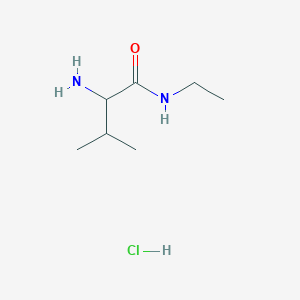


![6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1525228.png)

![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)